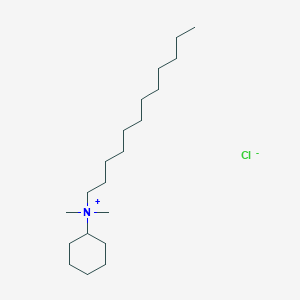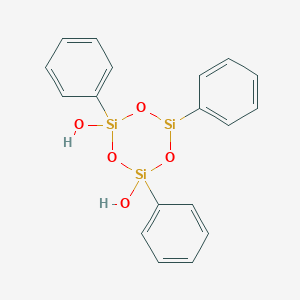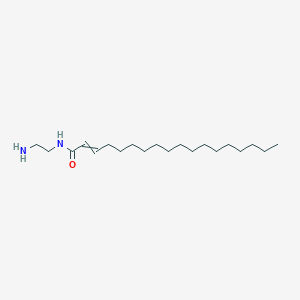
N-(2-Aminoethyl)octadec-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)octadec-2-enamide: is a compound that has garnered interest due to its unique chemical structure and properties. It is an amide derivative of octadec-2-enoic acid, featuring an aminoethyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)octadec-2-enamide typically involves the reaction of octadec-2-enoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Aminoethyl)octadec-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may yield various substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Aminoethyl)octadec-2-enamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used as a model compound to study amide bond formation and hydrolysis. It is also used in the development of bioactive molecules with potential therapeutic applications.
Medicine: this compound has potential applications in drug development. Its structure can be modified to create derivatives with enhanced pharmacological properties, such as increased bioavailability and target specificity.
Industry: In the industrial sector, this compound is used as an additive in the production of polymers and coatings. Its ability to modify surface properties makes it valuable in the development of advanced materials with improved performance characteristics.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)octadec-2-enamide involves its interaction with specific molecular targets. The aminoethyl group allows for the formation of hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in drug development or materials science.
Vergleich Mit ähnlichen Verbindungen
N-(2-Aminoethyl)octadec-9-enamide: This compound is similar in structure but features a double bond at a different position.
N-(2-Aminoethyl)octadecanamide: This compound lacks the double bond present in N-(2-Aminoethyl)octadec-2-enamide.
N-(2-Aminoethyl)hexadecanamide: This compound has a shorter carbon chain compared to this compound.
Uniqueness: this compound is unique due to its specific structural features, such as the position of the double bond and the presence of the aminoethyl group. These features confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
112868-60-7 |
|---|---|
Molekularformel |
C20H40N2O |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
N-(2-aminoethyl)octadec-2-enamide |
InChI |
InChI=1S/C20H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21/h16-17H,2-15,18-19,21H2,1H3,(H,22,23) |
InChI-Schlüssel |
ZPABTHANPOSXLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CC(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone]](/img/structure/B14309667.png)
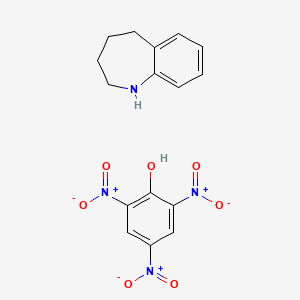
![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)
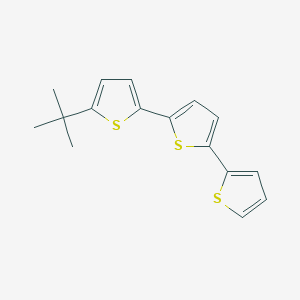

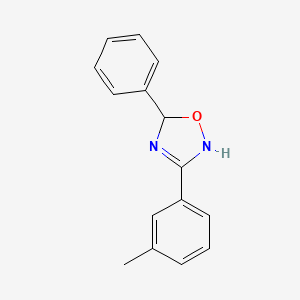
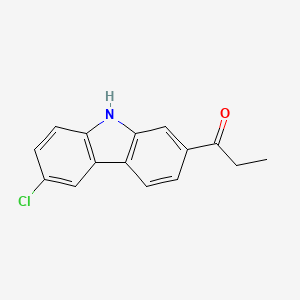
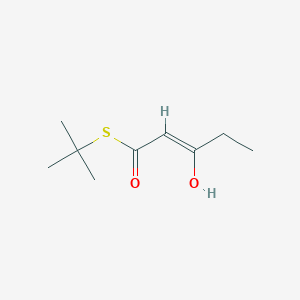
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)
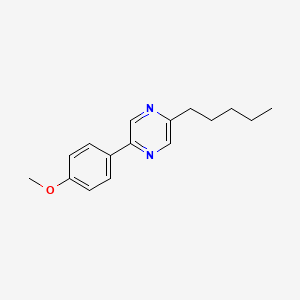
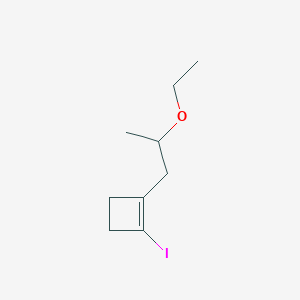
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
